molecular formula C13H18ClN B1663614 セレギリン塩酸塩 CAS No. 14611-52-0

セレギリン塩酸塩

カタログ番号: B1663614
CAS番号: 14611-52-0
分子量: 223.74 g/mol
InChIキー: IYETZZCWLLUHIJ-UTONKHPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セレギリン塩酸塩は、モノアミン酸化酵素B型(MAO-B)の選択的かつ不可逆的な阻害剤です。主にパーキンソン病と重症うつ病の治療に使用されます。 MAO-Bを阻害することで、セレギリン塩酸塩は脳内のドーパミンレベルの増加に役立ち、これはパーキンソン病の症状を管理するために不可欠です .

2. 製法

合成経路と反応条件: セレギリン塩酸塩は、炭酸カリウムの存在下で2-メチルアミノ-1-フェニルプロパンとプロパルギルブロミドを反応させることで合成できます。この反応は、通常、クロロホルム、ジクロロメタン、メタノール、またはジメチルホルムアミドなどの溶媒中で、5°Cから反応混合物の沸点までの温度で行われます。 得られた塩基は、次いで、イソプロパノール中での塩化水素を用いて塩酸塩に変換されます .

工業的生産方法: セレギリン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高い収量と純度を確保するために、反応条件を注意深く制御することが含まれます .

作用機序

セレギリン塩酸塩は、モノアミン酸化酵素B型(MAO-B)を選択的かつ不可逆的に阻害することで効果を発揮します。この阻害は、脳内のドーパミンの分解を防ぎ、そのレベルを高め、ドーパミン作動性活性を高めます。 この化合物は、中枢神経系における黒質線条体経路内でMAO-Bに結合し、ドーパミンのミクロソーム代謝を阻害します .

類似の化合物:

    ラサギリン: パーキンソン病の治療に使用される別のMAO-B阻害剤。

    フェネルジン: 抗うつ剤として使用される非選択的モノアミン酸化酵素阻害剤。

    トラニルシプロミン: うつ病の治療に使用される別の非選択的モノアミン酸化酵素阻害剤。

比較: セレギリン塩酸塩は、MAO-Bを選択的に阻害するという点で独特であり、これは、非選択的MAO阻害剤に伴う重篤な副作用なしにドーパミンレベルを上昇させるために特に効果的です。 ラサギリンとは異なり、セレギリン塩酸塩は神経保護効果も持ち、重症うつ病の治療にも使用されます .

科学的研究の応用

FDA-Approved Indications

Selegiline is primarily approved for the following conditions:

  • Parkinson's Disease : As an adjunct therapy to levodopa, selegiline helps manage symptoms in patients with Parkinson's disease. It enhances dopaminergic activity, potentially delaying the need for levodopa therapy .
  • Major Depressive Disorder : The transdermal patch formulation of selegiline is indicated for treating MDD in adults, providing a non-invasive delivery method that bypasses first-pass metabolism, thus improving bioavailability .

Off-Label Uses

Selegiline is also utilized off-label for several conditions:

  • Alzheimer's Disease : Some studies suggest potential benefits in cognitive function, although results are inconsistent .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Selegiline has been explored as a treatment option due to its dopaminergic effects .
  • Substance Use Disorders : Research indicates that selegiline may help reduce cravings and withdrawal symptoms in patients with substance use disorders .

Parkinson's Disease

A systematic review analyzing 27 randomized controlled trials (RCTs) found that selegiline significantly improved the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores were notable at various intervals, indicating sustained efficacy throughout treatment duration .

Major Depressive Disorder

In clinical trials evaluating the transdermal patch formulation, patients exhibited significant improvements in depressive symptoms compared to those receiving placebo. The patch's delivery method minimized side effects commonly associated with oral administration .

Neuroprotective Effects

Research has highlighted selegiline's potential neuroprotective properties through its ability to reduce oxidative stress. In a study involving untreated Parkinson's disease patients, those receiving selegiline demonstrated a 57% reduction in disability progression compared to controls over 12 months .

Innovative Delivery Methods

Recent studies have explored novel delivery systems for selegiline:

  • Nanoemulsion Formulations : Research on nanoemulsion systems for intranasal delivery has shown enhanced bioavailability and therapeutic effects compared to traditional oral administration. This method could potentially improve patient outcomes by bypassing first-pass metabolism and enhancing drug absorption directly into the central nervous system .
  • Buccal Tablets : Development of mucoadhesive buccal tablets using thiolated polymers has demonstrated improved drug release profiles and mucoadhesion, suggesting a promising alternative for systemic delivery of selegiline in Parkinson's disease management .

Summary Table of Applications

ApplicationIndication TypeEvidence Level
Parkinson's DiseaseFDA-approvedStrong
Major Depressive DisorderFDA-approvedModerate
Alzheimer's DiseaseOff-labelVariable
Attention Deficit HyperactivityOff-labelEmerging
Substance Use DisordersOff-labelEmerging

生化学分析

Biochemical Properties

Selegiline hydrochloride plays a significant role in biochemical reactions. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking the metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra . This interaction with MAO-B and dopamine is crucial for its therapeutic effects.

Cellular Effects

Selegiline hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by preventing the premature degradation of dopamine, an essential neurotransmitter . This action results in increased dopaminergic activity, which is particularly beneficial in the management of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of Selegiline hydrochloride is primarily through the inhibition of MAO-B. It acts as a ‘suicide’ substrate for the enzyme; it is converted by MAO to an active moiety which combines irreversibly with the active site and/or the enzyme’s essential FAD cofactor . This irreversible inhibition increases brain levels of dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, some patients given Selegiline hydrochloride may experience an exacerbation of levodopa associated side effects, presumably due to the increased amounts of dopamine reaction with super sensitive post-synaptic receptors .

Dosage Effects in Animal Models

In animal models, the effects of Selegiline hydrochloride vary with different dosages. For instance, a dose of 0.5 mg per kg body weight per day has been shown to be effective in improving short-term memory, reducing signs of cognitive dysfunction, and increasing life expectancy in older dogs with cognitive dysfunction syndrome .

Metabolic Pathways

Selegiline hydrochloride is involved in several metabolic pathways. It undergoes extensive metabolism, presumably attributable to presystemic clearance in the gut and liver . The major plasma metabolites are N-desmethylselegiline, L-amphetamine, and L-methamphetamine . Only N-desmethylselegiline has MAO-B inhibiting activity .

Transport and Distribution

Selegiline hydrochloride is widely distributed throughout the body; its concentration is especially high in the liver, kidney, stomach, intestinal wall, and brain . It is rapidly absorbed from the gastrointestinal tract .

Subcellular Localization

The subcellular localization of Selegiline hydrochloride is primarily associated with the outer membrane of mitochondria where MAO-B, the enzyme it inhibits, is located . This localization is crucial for its ability to increase brain levels of dopamine .

準備方法

Synthetic Routes and Reaction Conditions: Selegiline hydrochloride can be synthesized through the reaction of 2-methylamino-1-phenylpropane with propargyl bromide in the presence of potassium carbonate. The reaction is typically carried out in solvents such as chloroform, methylene chloride, methanol, or dimethylformamide at temperatures ranging from 5°C to the boiling point of the reaction mixture. The resulting base is then converted into the hydrochloride salt using hydrogen chloride in isopropanol .

Industrial Production Methods: Industrial production of selegiline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: セレギリン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

    酸化: セレギリンは、酸化されてさまざまな代謝物を生成することができます。

    還元: この化合物は、特定の条件下で還元されて、異なる生成物を生成することができます。

    置換: セレギリンは、特に窒素原子で置換反応を起こすことができます。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、デスメチルセレギリン、レボメタンフェタミン、レボアンフェタミンなどがあります .

類似化合物との比較

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.

    Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.

Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, selegiline hydrochloride also has neuroprotective properties and is used in the treatment of major depressive disorder .

生物活性

Selegiline hydrochloride, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson's disease and has shown various biological activities that contribute to its therapeutic effects. This article provides an in-depth examination of its biological activity, pharmacokinetics, efficacy in clinical settings, and potential neuroprotective effects.

Selegiline's primary mechanism involves the inhibition of MAO-B, which is responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, selegiline increases dopamine levels in the substantia nigra, which is crucial for motor control. At higher doses, selegiline also inhibits MAO-A, leading to increased levels of serotonin and norepinephrine, thereby enhancing mood and cognitive function .

Key Actions:

  • Dopamine Increase : Enhances dopamine availability by inhibiting its breakdown.
  • Neuroprotective Effects : Promotes neurotrophin production (e.g., BDNF) that protects neurons from inflammatory processes .
  • Catecholaminergic Activity Enhancement : Increases the release of norepinephrine and dopamine through additional pathways .

Pharmacokinetics

Selegiline has a unique pharmacokinetic profile characterized by low oral bioavailability due to extensive first-pass metabolism. The key pharmacokinetic parameters include:

ParameterValue
Bioavailability Approximately 10%
Volume of Distribution 1854 L
Clearance 59 L/min
Half-life ~1.5 hours
Peak Plasma Concentration ~2 µg/L (after 10 mg dose)

Following administration, selegiline is metabolized into several active metabolites, including desmethylselegiline, which also exhibits MAO-B inhibitory properties .

Clinical Efficacy

Selegiline has been extensively studied for its efficacy in treating Parkinson's disease. A systematic review of randomized controlled trials (RCTs) found that selegiline significantly improves motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). The results indicate that the efficacy increases with prolonged treatment duration:

Duration (Months)Mean Difference in UPDRS Score (95% CI)
1-3.56 (-6.67, -0.45)
3-3.32 (-3.75, -2.89)
6-7.46 (-12.60, -2.32)
12-5.07 (-6.74, -3.41)
48-8.78 (-13.75, -3.80)
60-11.06 (-16.19, -5.94)

Despite its efficacy, selegiline is associated with a higher risk of adverse events compared to placebo, particularly neuropsychiatric disorders .

Case Studies and Observational Findings

Several observational studies have highlighted the benefits and risks associated with selegiline treatment:

  • Improvement in Cognitive Functions : A study indicated that selegiline improved attention and episodic memory in patients with Parkinson's disease and early Alzheimer's disease .
  • Adverse Effects : A significant percentage of patients reported neuropsychiatric side effects during treatment (31.6% vs. 26.7% in placebo), emphasizing the need for careful monitoring .

Neuroprotective Properties

Research suggests that selegiline may exert neuroprotective effects beyond its role as an MAO-B inhibitor:

  • Antioxidative Effects : Selegiline has been shown to increase superoxide dismutase activity in animal models, contributing to its protective role against oxidative stress .
  • Mitochondrial Protection : Studies indicate that selegiline can inhibit mitochondrial permeability transition pore opening, which is linked to apoptosis in neurons .

特性

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-51-9 (Parent)
Record name Selegiline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9044584
Record name Selegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page.
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

14611-52-0
Record name Selegiline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14611-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selegiline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-142 °C
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selegiline hydrochloride
Reactant of Route 2
Selegiline hydrochloride
Reactant of Route 3
Reactant of Route 3
Selegiline hydrochloride
Reactant of Route 4
Reactant of Route 4
Selegiline hydrochloride
Reactant of Route 5
Selegiline hydrochloride
Reactant of Route 6
Reactant of Route 6
Selegiline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。